4-(Acetylamino)-3-bromobenzoic acid

説明

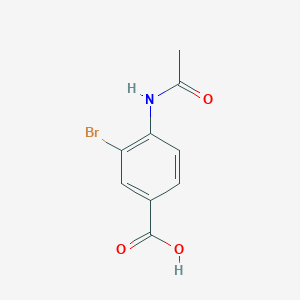

4-(Acetylamino)-3-bromobenzoic acid (C$9$H$8$BrNO$3$) is a brominated benzoic acid derivative featuring an acetylamino (-NHCOCH$3$) group at the para position and a bromine atom at the meta position relative to the carboxylic acid moiety. Its structural uniqueness arises from the electron-withdrawing bromine and the acetylated amino group, which influence its reactivity, solubility, and intermolecular interactions.

The compound is synthesized via acetylation of 4-amino-3-bromobenzoic acid, a precursor known for forming hydrogen-bonded dimers and polymeric networks in crystalline states . The acetyl group enhances stability and modulates bioavailability, making it valuable in medicinal chemistry for drug development, such as antitubercular agents .

特性

IUPAC Name |

4-acetamido-3-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRQMCDNYOYGCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429106 | |

| Record name | 4-(acetylamino)-3-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74103-28-9 | |

| Record name | 4-(acetylamino)-3-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

4-(Acetylamino)-3-bromobenzoic acid, also known by its CAS number 74103-28-9, is a derivative of benzoic acid that has garnered attention for its potential biological activities. This compound belongs to a class of organic molecules that exhibit various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H8BrNO2

- Molecular Weight : 246.07 g/mol

The compound features a bromine atom at the meta position relative to the carboxylic acid group, which is significant for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted on benzoic acid derivatives highlighted that certain structural modifications, including bromination and acetylation, enhance the antimicrobial efficacy of these compounds. Specifically, derivatives with halogen substitutions have shown increased potency against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. In cellular assays, this compound demonstrated cytotoxic effects on several cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes relevant in disease pathways. For instance, it has shown inhibitory effects on enzymes involved in inflammatory processes, which may contribute to its therapeutic potential in treating inflammatory diseases .

Study on Antimicrobial Activity

In a comparative study evaluating various benzoic acid derivatives, this compound was found to inhibit bacterial growth at concentrations lower than those required for many conventional antibiotics. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of non-brominated analogs, underscoring the role of bromination in enhancing biological activity .

Anticancer Mechanism Exploration

A detailed investigation into the anticancer mechanisms revealed that this compound induces cell cycle arrest at the G2/M phase in cancer cells. This was associated with an upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins. These findings suggest that this compound could serve as a lead molecule for developing new cancer therapies .

Data Table: Summary of Biological Activities

類似化合物との比較

Table 1: Structural and Functional Comparison

Key Observations :

- Electron Effects: The bromine atom (electron-withdrawing) at position 3 in this compound increases the acidity of the carboxylic acid group compared to methyl-substituted analogs like 4-Bromo-3-methylbenzoic acid .

- Biological Activity: Acetylamino derivatives exhibit enhanced metabolic stability, making them preferable in drug design compared to amino analogs, which may undergo deamination .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | LogP (Predicted) |

|---|---|---|---|---|

| This compound | 258.07 | Not reported | Low | 1.8 |

| 4-Amino-3-bromobenzoic acid | 216.04 | 296 (decomposes) | Moderate | 1.2 |

| 4-Bromobenzoic acid | 201.02 | 251–254 | Low | 2.1 |

| 4-Bromo-3-methylbenzoic acid | 215.05 | 160–162 | Insoluble | 2.5 |

Analysis :

- The acetylamino group increases molecular weight and hydrophobicity (higher LogP) compared to amino analogs, influencing drug absorption and distribution .

準備方法

Reaction Mechanism and Conditions

Direct electrophilic bromination of 4-acetamidobenzoic acid offers a single-step route. The acetamido group directs bromine to position 3 (ortho) or 5 (para), but steric and electronic factors favor position 3.

Procedure :

-

Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeBr₃).

-

Solvent : Dichloromethane (DCM) or acetic acid.

Example :

4-Acetamidobenzoic acid (1 equiv) is suspended in DCM with FeBr₃ (1.1 equiv). Bromine (1.05 equiv) is added dropwise at 0°C. After stirring for 4 hours, the mixture is quenched with water, and the product is filtered and recrystallized from ethanol.

Challenges and Optimization

-

Regioselectivity : Competing directing effects may yield mixtures. Using excess FeBr₃ or H₂SO₄ as a co-solvent enhances ortho selectivity.

-

Side reactions : Over-bromination is mitigated by controlling stoichiometry and temperature.

-

Yield : Reported yields range from 60–75% under optimized conditions.

Multi-Step Synthesis via Nitro Intermediate

Nitration Followed by Bromination and Reduction

This route avoids direct bromination challenges by introducing bromine early in the synthesis:

Step 1: Nitration of Benzoic Acid

Benzoic acid is nitrated to 4-nitrobenzoic acid using HNO₃ (70–84%) at 0–25°C.

Step 2: Bromination

4-Nitrobenzoic acid undergoes bromination with Br₂/FeBr₃, yielding 3-bromo-4-nitrobenzoic acid. The nitro group directs bromine to position 3.

Step 3: Reduction of Nitro Group

The nitro group is reduced to an amine using SnCl₂/HCl or catalytic hydrogenation, producing 3-bromo-4-aminobenzoic acid.

Step 4: Acetylation

The amine is acetylated with acetic anhydride or acetyl chloride, yielding the target compound.

Advantages :

-

High regioselectivity in bromination due to nitro’s strong meta-directing effect.

Alternative Pathway: Diazotization and Bromination

Diazonium Salt Formation

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Key Advantages | Challenges |

|---|---|---|---|---|

| Direct Bromination | 1 | 60–75 | Simplicity, fewer steps | Regioselectivity control |

| Nitration Pathway | 4 | 50–65 | High regioselectivity | Multi-step, longer synthesis time |

| Diazotization | 3 | 30–45 | Functional group versatility | Redundant for bromine |

Industrial-Scale Considerations

The US patent (US3177247A) highlights challenges in scaling nitration reactions, emphasizing temperature control and acid concentration. Similar principles apply to bromination:

Q & A

Q. What are the recommended synthetic routes for preparing 4-(Acetylamino)-3-bromobenzoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via acetylation of 4-amino-3-bromobenzoic acid using acetic anhydride or acetyl chloride under reflux conditions. A typical protocol involves dissolving the amino precursor in anhydrous dichloromethane, adding a base (e.g., pyridine) to scavenge HCl, and dropwise addition of acetic anhydride at 0–5°C. Reaction progress is monitored via TLC (ethyl acetate/hexane, 1:1). Purification involves recrystallization from ethanol/water (yield: ~75–85%) . Optimization includes controlling reaction temperature to minimize side products like diacetylated derivatives.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Melting Point : Compare observed melting point (expected range: ~200–215°C) with literature values for consistency .

- Spectroscopy : Use -NMR to confirm acetylation (amide proton at δ ~2.0–2.2 ppm) and bromine substitution (aromatic protons at δ ~7.5–8.5 ppm). IR spectroscopy verifies the carbonyl stretch of the acetyl group (~1650–1700 cm) .

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction provides bond lengths, angles, and hydrogen-bonding motifs (e.g., orthorhombic system, space group ) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (acute toxicity: LD oral rat ~300 mg/kg) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (specific target organ toxicity observed in related brominated benzoic acids) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for halogenated benzoic acid derivatives?

- Methodological Answer :

- Data Validation : Cross-reference unit cell parameters (e.g., for 4-amino-3-bromobenzoic acid ) with computational models (DFT calculations).

- Hydrogen-Bond Analysis : Identify motifs (e.g., carboxylic acid dimers vs. amide–carboxyl interactions) using software like Mercury or OLEX2 .

- Multi-Technique Correlation : Combine XRD with solid-state NMR to resolve ambiguities in molecular packing .

Q. What experimental strategies can elucidate the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Suzuki–Miyaura Coupling : React with aryl boronic acids using Pd(PPh) catalyst in DMF/HO at 80°C. Monitor bromide displacement via -NMR disappearance of the bromine-adjacent proton .

- Kinetic Studies : Vary catalyst loading (1–5 mol%) and base (KCO vs. CsCO) to optimize turnover frequency.

- Side-Reaction Mitigation : Protect the acetyl group with trimethylsilyl chloride to prevent undesired hydrolysis during coupling .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., SARS-CoV-2 main protease, as seen in related acetamido-nitrobenzoic acids ).

- ADMET Prediction : Employ SwissADME to assess lipophilicity (LogP ~2.5), bioavailability, and CYP450 interactions .

- QSAR Modeling : Correlate substituent effects (e.g., bromine vs. methyl groups) with bioactivity using MOE or Schrödinger suites .

Data Contradiction and Stability Analysis

Q. How should researchers address discrepancies in reported melting points for halogenated benzoic acid analogs?

- Methodological Answer :

- Purity Assessment : Verify compound purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting melting ranges .

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect multiple crystalline forms .

- Inter-Lab Comparison : Collaborate to standardize measurement conditions (heating rate: 1°C/min) .

Q. What experimental designs can assess the hydrolytic stability of the acetyl group in aqueous solutions?

- Methodological Answer :

- pH-Dependent Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS for deacetylated products .

- Kinetic Profiling : Calculate half-life () under accelerated conditions (e.g., 50°C) using the Arrhenius equation .

- Stabilization Strategies : Add co-solvents (e.g., PEG-400) or antioxidants (e.g., BHT) to suppress hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。